molecular formula C25H26N6O3 B1311805 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile CAS No. 263170-58-7

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Cat. No. B1311805
M. Wt: 458.5 g/mol
InChI Key: RITJETIJBGFZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile” is a chemical compound with the molecular formula C25H26N6O3 . It has a molecular weight of 458.5 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes an indazole ring, a quinoline ring, and a morpholine ring . These rings are connected by various functional groups, including an amino group, a methoxy group, and a propoxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 458.51 g/mol . It’s recommended to be stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

Quinoline Derivatives in Scientific Research

Quinoline and its derivatives are a significant focus of scientific research due to their diverse biological activities and potential applications in medicinal chemistry. The compound shares structural similarities with quinoline derivatives, which are explored for various therapeutic and industrial applications.

Anticorrosive Materials : Quinoline derivatives, including those with substitutions like methoxy (–OMe), show considerable effectiveness as anticorrosive agents. They form stable chelating complexes with metallic surfaces, indicating potential applications in protecting materials from corrosion. Such derivatives are investigated for their ability to adsorb onto metal surfaces and prevent corrosion, an essential attribute for materials used in harsh environmental conditions (Verma, Quraishi, & Ebenso, 2020).

Photocatalytic Degradation of Pollutants : The photocatalytic properties of quinoline derivatives are studied for environmental applications, particularly in water treatment. Research into the photocatalytic degradation of aromatic pollutants using TiO2-UV processes has shown that quinoline derivatives can play a role in mineralizing pollutants, thus contributing to cleaner water resources (Pichat, 1997).

Organic Synthesis and Material Science : Quinoline derivatives are integral in the synthesis of various organic compounds and materials. They serve as building blocks in creating complex molecules with potential applications ranging from pharmaceuticals to novel materials with specific electronic or optical properties. The versatility in their chemical reactions makes them valuable in synthesizing new compounds and exploring their applications in diverse fields (Ibrahim, 2011).

Antimicrobial and Anticancer Activities : The biomedical significance of quinoline derivatives is underscored by their antimicrobial and anticancer activities. These compounds have been a part of traditional and modern medicine, contributing to treatments for infectious diseases and as potential anticancer agents. Their bioactive properties are subject to ongoing research to develop new drugs and therapies (Shang et al., 2018).

properties

IUPAC Name

4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJETIJBGFZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436499
Record name 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

CAS RN

263170-58-7
Record name 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by the procedure of Example 167 using 0.408 g of (3-chloropropoxy)-4-(1H-indazol-6-ylamino)-6-methoxyquinoline-3-carbonitrile, 1.4 ml of morpholine, 0.060 g of sodium iodide and 12 ml of ethylene glycol dimethyl ether to give 0.255 g (56%) of the desired product. MP 143-145° C.; HRMS: C25H26N6O3: m/z 458.2084; δ(mu)−1.7
Name
(3-chloropropoxy)-4-(1H-indazol-6-ylamino)-6-methoxyquinoline-3-carbonitrile
Quantity
0.408 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
56%

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